REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[C:13]1(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][C:14]1=[O:19].Br[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24]>CN1C2C(N=C(N)NC=2NCC1CNC1C=CC(C(NC(C(O)=O)CCC(O)=O)=O)=CC=1)=O>[CH2:26]([O:25][C:23](=[O:24])[CH2:22][C:18]1[CH2:17][CH2:16][CH2:15][C:14](=[O:19])[C:13]=1[OH:20])[CH3:27]
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Name
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|
Quantity
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101 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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22.96 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
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Name
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|
Quantity
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8.6 g
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Type
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reactant
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Smiles
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C1(C(CCCC1)=O)=O
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Name
|
|
Quantity
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28 mL
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Type
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solvent
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Smiles
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CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
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Name
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Quantity
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12.76 mL
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Name
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|
Quantity
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0.8 mL
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at −10° C. for 15 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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During the addition the internal temperature of the reaction
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Type
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TEMPERATURE
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Details
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was maintained between −15° C. and −5° C. by modulation of delivery rate
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Type
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STIRRING
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Details
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The resulting dark orange/brown solution was stirred at −10° C. for a further 15 mins
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to −78° C.
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Type
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TEMPERATURE
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Details
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no further evolution of heat
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Type
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WAIT
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Details
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the reaction was left
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Type
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STIRRING
|
Details
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to stir at −60 to −70° C. (internal temp) for 1 hour 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
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The reaction mixture was quenched at −78° C. with 0.5 M HCl (400 ml)
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Type
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TEMPERATURE
|
Details
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to warm to RT
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (200 ml)
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Type
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WASH
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Details
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The organic layer was washed with water (300 mL) and saturated brine
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Type
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CUSTOM
|
Details
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The crude reaction mixture
|
Type
|
CUSTOM
|
Details
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was purified by flash column chromatography (100 g, silica, ethyl acetate/cyclohexane, 0-50%)
|
Reaction Time |
15 min |
Name
|
|
Type
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product
|
Smiles
|
C(C)OC(CC1=C(C(CCC1)=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |